Cas no 1401708-91-5 (1,4-Dimethylpiperazine;iodocopper)

1,4-Dimethylpiperazine;iodocopper 化学的及び物理的性質
名前と識別子
-
- Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]
- 1,4-Dimethylpiperazine;iodocopper
- Bis(N,N''-dimethylpiperazine)tetra[copper(I) iodide]
- 1401708-91-5
- MFCD25372939
-
- MDL: MFCD25372939
- インチ: 1S/2C6H14N2.4Cu.4HI/c2*1-7-3-5-8(2)6-4-7;;;;;;;;/h2*3-6H2,1-2H3;;;;;4*1H/q;;4*+1;;;;/p-4
- InChIKey: CRSWMJMJMMUXLX-UHFFFAOYSA-J
- ほほえんだ: I[Cu].I[Cu].I[Cu].I[Cu].N1(C)CCN(C)CC1.N1(C)CCN(C)CC1
計算された属性
- せいみつぶんしりょう: 989.5659g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 987.5677g/mol
- 単一同位体質量: 987.5677g/mol
- 水素結合トポロジー分子極性表面積: 13Ų
- 重原子数: 24
- 複雑さ: 56.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 6
じっけんとくせい
- かんど: moisture sensitive, store cold
1,4-Dimethylpiperazine;iodocopper セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,4-Dimethylpiperazine;iodocopper 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB401923-500 mg |
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], 98% MOF; . |
1401708-91-5 | 98% | 500mg |
€51.90 | 2023-04-25 | |
BAI LING WEI Technology Co., Ltd. | 29-0550-2g |
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], 98% MOF |
1401708-91-5 | 98% | 2g |
¥ 1245 | 2022-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181650-2g |
Bis(N,N'-dimethylpiperazine)tetra[copper(I)iodide] |
1401708-91-5 | 98% | 2g |
¥1219.00 | 2023-11-21 | |
A2B Chem LLC | AE38086-2g |
Bis(N,N''-dimethylpiperazine)tetra[copper(I) iodide] |
1401708-91-5 | 98% MOF | 2g |
$129.00 | 2024-04-20 | |
abcr | AB401923-500mg |
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], 98% MOF; . |
1401708-91-5 | 98% | 500mg |
€54.60 | 2025-03-19 | |
A2B Chem LLC | AE38086-500mg |
Bis(N,N''-dimethylpiperazine)tetra[copper(I) iodide] |
1401708-91-5 | 98% MOF | 500mg |
$79.00 | 2024-04-20 | |
BAI LING WEI Technology Co., Ltd. | J3429-0550-500mg |
1,4-Dimethylpiperazine;iodocopper |
1401708-91-5 | 98% | 500mg |
¥704 | 2023-11-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181650-500mg |
Bis(N,N'-dimethylpiperazine)tetra[copper(I)iodide] |
1401708-91-5 | 98% | 500mg |
¥648.00 | 2023-11-21 | |
Ambeed | A1175807-1g |
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] |
1401708-91-5 | 98% | 1g |
$61.0 | 2024-04-24 | |
abcr | AB401923-2 g |
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], 98% MOF; . |
1401708-91-5 | 98% | 2g |
€89.70 | 2023-04-25 |
1,4-Dimethylpiperazine;iodocopper 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
1,4-Dimethylpiperazine;iodocopperに関する追加情報
1,4-Dimethylpiperazine; Iodocopper (CAS No. 1401708-91-5): A Comprehensive Overview
1,4-Dimethylpiperazine and iodocopper are two distinct chemical compounds that have garnered significant attention in the fields of organic synthesis and catalysis. This article aims to provide a detailed and comprehensive overview of these compounds, highlighting their properties, applications, and recent advancements in research.
1,4-Dimethylpiperazine (CAS No. 1401708-91-5) is a cyclic secondary amine with the molecular formula C6H16N2. It is characterized by its piperazine ring structure with two methyl groups attached at the 1 and 4 positions. This compound is highly versatile and has found applications in various areas of chemistry, including pharmaceuticals, materials science, and organic synthesis.
The piperazine ring is a key structural motif in many biologically active compounds. The presence of the methyl groups in 1,4-dimethylpiperazine enhances its solubility and stability, making it an attractive candidate for use in drug design and development. Recent studies have explored the potential of 1,4-dimethylpiperazine as a scaffold for the synthesis of novel antiviral and anticancer agents.
In the context of organic synthesis, 1,4-dimethylpiperazine has been utilized as a ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with various metals has led to its application in asymmetric catalysis, where it can enhance enantioselectivity and improve reaction yields. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the use of 1,4-dimethylpiperazine as a chiral ligand in palladium-catalyzed allylic substitution reactions.
Iodocopper, on the other hand, refers to copper(I) iodide (CuI), a compound with the chemical formula CuI. It is a white or pale yellow solid that is insoluble in water but soluble in ammonia solutions. Iodocopper has gained prominence as an efficient catalyst in various organic transformations, particularly in cross-coupling reactions and C-H bond functionalization.
The unique electronic properties of iodocopper make it an excellent catalyst for copper(I)-mediated reactions. In recent years, significant progress has been made in developing new methodologies that utilize iodocopper as a catalyst. For example, a study published in *Angewandte Chemie* reported the use of iodocopper in the catalytic arylation of unactivated C-H bonds, achieving high yields and selectivity under mild conditions.
The combination of 1,4-dimethylpiperazine and iodocopper has also been explored in tandem catalytic systems. These systems leverage the complementary properties of both compounds to achieve synergistic effects in complex organic transformations. A notable example is the use of 1,4-dimethylpiperazine as a ligand to stabilize iodocopper complexes, which can then be employed in cascade reactions for the synthesis of complex molecules with high efficiency and selectivity.
In addition to their applications in synthetic chemistry, both 1,4-dimethylpiperazine and iodocopper have shown promise in materials science. For instance, 1,4-dimethylpiperazine has been used as a template molecule for the synthesis of porous materials with tunable pore sizes and surface areas. These materials have potential applications in gas storage, separation processes, and catalysis.
Iodocopper, on the other hand, has been investigated for its potential use in photovoltaic devices due to its ability to form stable complexes with organic dyes. Research published in *Advanced Materials* demonstrated that iodocopper-based materials can enhance the efficiency and stability of dye-sensitized solar cells.
In conclusion, both 1,4-dimethylpiperazine (CAS No. 1401708-91-5) and iodocopper are versatile compounds with a wide range of applications in chemistry and materials science. Their unique properties make them valuable tools for researchers working on drug discovery, organic synthesis, and advanced materials development. As research continues to advance, it is likely that new applications for these compounds will be discovered, further expanding their utility and impact.
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